

Reaction kinetics of 3-Chloro-N,2-dimethylaniline hydrochloride

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Compound of Interest

Compound Name:	3-Chloro-N,2-dimethylaniline hydrochloride
CAS No.:	957062-82-7
Cat. No.:	B1418383

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Application Note: Kinetic Characterization & Stability Profiling of **3-Chloro-N,2-dimethylaniline Hydrochloride**

Executive Summary & Structural Analysis

Subject: **3-Chloro-N,2-dimethylaniline Hydrochloride** (HCl salt of N-methyl-3-chloro-2-methylaniline).[1] Context: This molecule represents a sterically congested, electron-deficient secondary aniline.[1] It serves as a critical intermediate in the synthesis of agrochemicals (e.g., quinolinecarboxylic acid herbicides) and specific pharmaceutical scaffolds. Kinetic Relevance: Understanding the reaction kinetics of this compound is vital for two phases of development:

- **Synthesis Optimization:** Controlling the N-methylation of 3-chloro-2-methylaniline to prevent over-alkylation to the tertiary amine.
- **Stability Profiling:** Determining the rate of oxidative N-dealkylation, a primary degradation pathway for N-alkyl anilines in solution.[1]

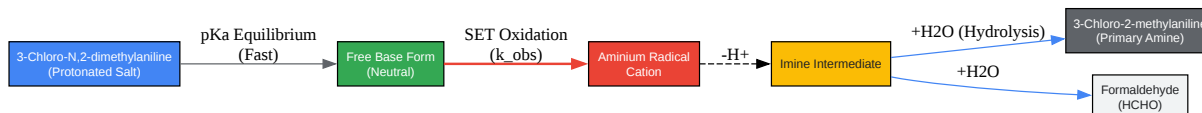
Structural Impact on Kinetics:

- 3-Chloro Substituent: Inductively electron-withdrawing ().^[1] It deactivates the ring, lowering the basicity of the nitrogen (estimated 3.5–4.0) and reducing susceptibility to electrophilic aromatic substitution compared to unsubstituted anilines.
- 2-Methyl Substituent: Provides steric hindrance ortho to the nitrogen.^[1] This steric bulk significantly retards nucleophilic attack on the nitrogen (e.g., during acylation) compared to unhindered isomers.
- N-Methyl Group: Activates the nitrogen for oxidation but makes the molecule a secondary amine, introducing susceptibility to nitrosation (formation of nitrosamines) if nitrites are present.

Reaction Mechanisms & Pathways

To study the kinetics, we must map the active pathways. The two dominant kinetic events for this molecule are Oxidative N-Demethylation (Degradation) and Salt Dissociation/Hydrolysis (Equilibrium).

Pathway Diagram (DOT Visualization)



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Caption: Kinetic pathway of oxidative N-demethylation. The rate-determining step is typically the Single Electron Transfer (SET) oxidation of the free base.

Protocol: Determination of Oxidative Degradation Kinetics ()

This protocol defines the method to determine the pseudo-first-order rate constant for the degradation of 3-Chloro-N,2-dimethylaniline in the presence of an oxidant (simulating forced degradation or metabolic stress).[1]

Experimental Design

- Objective: Quantify
and half-life (
) at pH 7.4.
- System: Buffered aqueous solution with Peroxymonosulfate (Oxone) or Hydrogen Peroxide as the stressor.
- Detection: HPLC-UV/Vis (254 nm) or LC-MS.[1]

Reagents & Equipment

- Analyte: 3-Chloro-N,2-dimethylaniline HCl (purity >98%).
- Buffer: 50 mM Phosphate Buffer, pH 7.4.
- Oxidant: Potassium peroxydisulfate (Oxone) or (30%).
- Quench Solution: 10% Sodium Metabisulfite (aq).
- Instrument: Agilent 1290 Infinity II or equivalent HPLC.

Step-by-Step Methodology

- Stock Preparation:
 - Dissolve 10 mg of the HCl salt in 10 mL Methanol (1 mg/mL Stock).

- Prepare 50 mM Phosphate Buffer (pH 7.4).
- Reaction Initiation:
 - In a thermostated vessel (25°C), add 19 mL of Buffer.
 - Add 100 μ L of Analyte Stock (Final conc: \sim 5 μ g/mL).
 - T=0 Sample: Remove 1 mL aliquot, add to quench vial.
 - Add Oxidant (excess, e.g., 10 equivalents) to initiate reaction.
- Sampling Protocol:
 - Withdraw 1 mL aliquots at defined intervals:
= 5, 10, 15, 30, 60, 120, 240 mins.
 - Immediately dispense into vials containing 100 μ L Quench Solution (Sodium Metabisulfite) to stop oxidation.
 - Vortex for 10 seconds.
- HPLC Analysis:
 - Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
 - Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]
 - Gradient: 10% B to 90% B over 10 mins.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 240 nm (aniline absorption max) and 280 nm.

Data Processing (Self-Validating Logic)

To ensure the data is valid, follow this logic flow:

- Check Mass Balance: Does the loss of Parent Area correlate with the appearance of the Primary Amine (3-chloro-2-methylaniline) peak?
 - Validation: If Parent decreases but no Product appears, suspect ring polymerization (tar formation) rather than clean dealkylation.
- Kinetic Plot:
 - Plot
vs. Time (
).
 - Linearity (
) confirms Pseudo-First-Order kinetics.[1]
 - Slope =
.[1]

Kinetic Data Summary & Expectations

Based on the electronic effects of the 3-Cl and 2-Me groups, the following kinetic behavior is expected compared to unsubstituted N-methylaniline.

Parameter	Expected Trend	Mechanistic Rationale
Oxidation Rate ()	Slower	The 3-Cl group is electron-withdrawing, reducing the electron density on the Nitrogen lone pair, making it harder to oxidize (higher oxidation potential).[1]
Hydrolysis Stability	High	The C-N bond is robust. Hydrolysis requires extreme pH/temp. The salt form is stable in solid state.
N-Alkylation (Synthesis)	Retarded	The 2-Methyl group provides steric hindrance, slowing down the attack on alkyl halides during synthesis.[1]
pKa	~3.5 - 3.8	Lower than N-methylaniline (4. [1]85) due to the inductive effect of Chlorine.

Critical Safety & Handling (Material Safety)

- Toxicity: Chloroanilines are potent methemoglobinemia inducers. They penetrate skin rapidly.
- Handling: All kinetic experiments must be performed in a fume hood. Double-gloving (Nitrile) is required.[1]
- Waste: Quenched reaction mixtures contain chlorinated aromatics; dispose of as Halogenated Organic Waste.

References

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